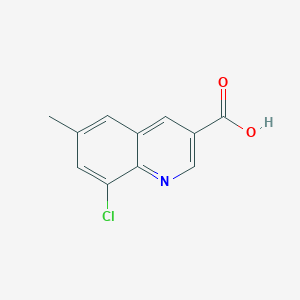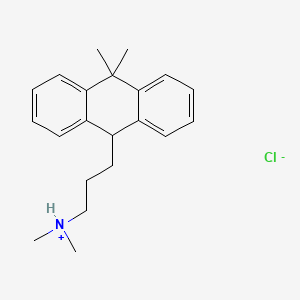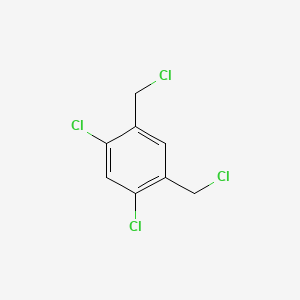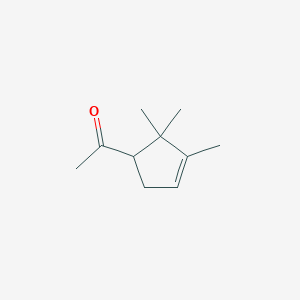
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes fluorine, hydroxyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the nitration of 5-fluoro-2-hydroxy-acetophenone to produce 5-fluoro-2-hydroxy-3-nitroacetophenone . This intermediate can then be further reacted with appropriate reagents to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form an amino group, which may interact with biological targets through hydrogen bonding or electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxy-3-nitroacetophenone: An intermediate in the synthesis of 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H9FN2O4 |
|---|---|
Peso molecular |
276.22 g/mol |
Nombre IUPAC |
5-fluoro-2-hydroxy-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O4/c14-8-4-5-12(17)11(6-8)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7,17H,(H,15,18) |
Clave InChI |
LKVUSGNOTHYDKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)













